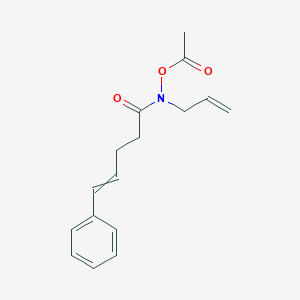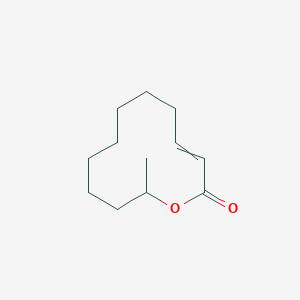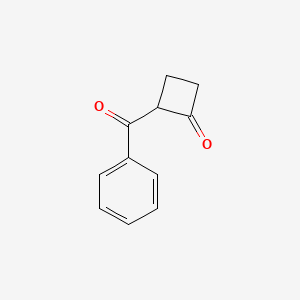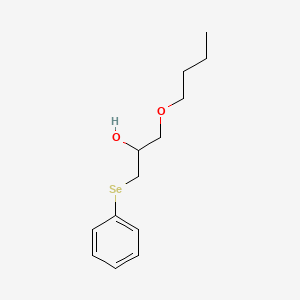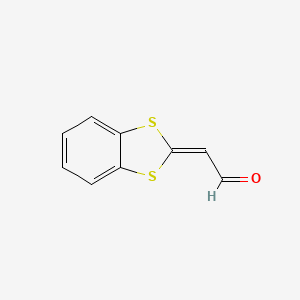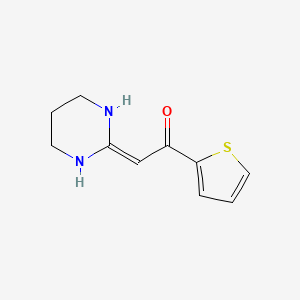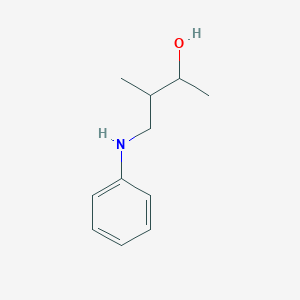
4-Anilino-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a hydroxyl group on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-one with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient conversion of the starting materials to the desired product, with high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure the best possible outcome.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and proceed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-anilino-3-methylbutan-2-one.
Reduction: Formation of 4-anilino-3-methylbutanamine.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
4-Anilino-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilino-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-2-ol: A structurally similar compound with a hydroxyl group on the butane backbone but lacking the aniline group.
Aniline: Contains the phenyl group attached to an amino group but lacks the butane backbone.
Uniqueness
4-Anilino-3-methylbutan-2-ol is unique due to the presence of both the aniline group and the secondary alcohol
Properties
CAS No. |
80460-50-0 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-anilino-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChI Key |
AEXUPYKDIDMVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
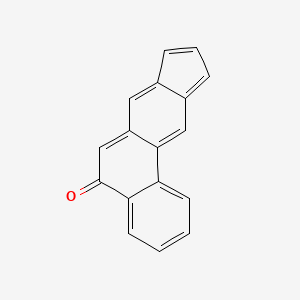
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
